Sp-8-CPT-Cyclic AMPS (sodium salt)
Description
Discovery and Historical Development of cAMP Analogs
The exploration of cAMP analogs began in the mid-20th century following Earl Sutherland’s Nobel Prize-winning work on cAMP as a second messenger. Early analogs like N⁶,2′-O-dibutyryl-cAMP aimed to improve membrane permeability but lacked target specificity. The 1980s saw advancements in stereochemical modifications, such as phosphorothioate substitutions, which conferred resistance to phosphodiesterase (PDE) degradation.
Key Milestones:
- 1980s–1990s : Introduction of diastereomeric cAMP analogs (Rp/Sp isomers) to study kinase activation mechanisms.
- 1991 : Characterization of Sp-5,6-DCl-cBiMPS as a PKA-specific activator, highlighting the importance of sulfur substitutions.
- 2000s : Development of 8-(4-chlorophenylthio) (CPT) modifications to enhance lipophilicity and PKA selectivity.
Sp-8-CPT-Cyclic AMPS emerged as a hybrid molecule combining the CPT group’s membrane permeability with the Sp-phosphorothioate configuration’s PDE resistance. This design allows sustained activation of PKA in cellular assays without interference from endogenous PDEs.
Properties
Molecular Formula |
C16H14ClN5O5PS2 · Na |
|---|---|
Molecular Weight |
509.9 |
InChI |
InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28+;/m1./s1 |
InChI Key |
AWXMSJRRXLCVMW-ZYHGOHODSA-M |
SMILES |
[S-][P@]1(OC[C@]2([H])[C@@]([C@@H](O)[C@H](N3C(N=CN=C4N)=C4N=C3SC5=CC=C(Cl)C=C5)O2)([H])O1)=O.[Na+] |
Synonyms |
Sp-8-CPT-cAMPS |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₆H₁₄ClN₅O₅PS₂•Na
- Molecular Weight : 509.9 g/mol
- Solubility :
- Storage : Stable at -20°C for 1 month or -80°C for 6 months; sensitive to freeze-thaw cycles .
Its primary research applications include studying PKA signaling pathways in cellular models, such as smooth muscle relaxation and neurotransmitter regulation .
Comparison with Structurally and Functionally Related Compounds
Structural Analog: 8-CPT-Cyclic AMP (Sodium Salt)
Molecular Formula : C₁₆H₁₄ClN₅O₆PS•Na
Molecular Weight : 493.8 g/mol
Key Differences :
- Lacks the phosphorothioate modification (present in Sp-8-CPT-Cyclic AMPS), reducing resistance to hydrolysis.
- Activates both PKA (Ka = 0.05 μM) and protein kinase G (PKG; Ka = 0.11 μM), exhibiting broader kinase specificity .
- Inhibits cGMP-specific phosphodiesterase VA (PDE VA) with potency comparable to zaprinast, a known PDE inhibitor .
Applications : Used in dual kinase activation studies and PDE inhibition assays .
Stereoisomer: Rp-8-CPT-cAMPS (Sodium Salt)
Molecular Formula : C₁₆H₁₄ClN₅O₅PS₂Na
Molecular Weight : 509.86 g/mol
Key Differences :
Functional Analog: Sp-Cyclic AMPS
Key Differences :
- Lacks the 8-(4-chlorophenylthio) group, reducing lipophilicity and cell permeability compared to Sp-8-CPT-Cyclic AMPS .
- Primarily used as a control to isolate the effects of structural modifications in cAMP analogs.
Comparative Data Table
Research Implications and Selectivity Profiles
- Sp-8-CPT-Cyclic AMPS : Ideal for PKA-specific studies due to its selectivity over PKG and resistance to PDE degradation .
- 8-CPT-Cyclic AMP : Suitable for dual PKA/PKG activation or PDE inhibition experiments, though its hydrolyzable structure limits long-term assays .
- Rp-8-CPT-cAMPS: Critical for blocking endogenous PKA activity, enabling mechanistic studies of cAMP signaling .
Preparation Methods
Synthesis Protocol
The preparation follows a multi-step process:
-
Adenosine Modification : The adenine base is functionalized at the 8-position with a para-chlorophenylthio group via nucleophilic aromatic substitution. This step increases membrane permeability by introducing a hydrophobic moiety.
-
Phosphorothioate Formation : The cyclic phosphate group is converted to a phosphorothioate by replacing an oxygen atom with sulfur. This is achieved using a stereoselective H-phosphonothioate intermediate, which ensures the sulfur occupies the axial (Sp) position.
-
Sodium Salt Formation : The final product is neutralized with sodium hydroxide to yield the sodium salt, improving solubility in aqueous buffers.
Key Reaction Conditions
-
Stereochemical Control : The Sp configuration is critical for PKA activation. Chiral auxiliaries or catalysts are employed during the phosphorothioate synthesis to ensure >95% enantiomeric excess.
-
Protection Strategies : Temporary protecting groups (e.g., tert-butyldimethylsilyl) shield reactive hydroxyl groups during synthesis to prevent side reactions.
Purification and Characterization
Post-synthesis purification involves reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the target compound from byproducts. The sodium salt is characterized using:
-
Mass Spectrometry : Confirms molecular weight (509.9 Da) and formula (C₁₆H₁₄ClN₅O₅PS₂- Na).
-
Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR verify the 8-CPT substitution and Sp-phosphorothioate configuration.
-
X-ray Crystallography : Resolves the stereochemistry of the phosphorothioate group.
| Property | Value | Source |
|---|---|---|
| Solubility in DMSO | 25 mg/mL | |
| Solubility in PBS (pH 7.2) | 10 mg/mL | |
| Storage Temperature | -20°C |
Formulation for Experimental Use
To facilitate in vivo and in vitro studies, Sp-8-CPT-Cyclic AMPS is prepared as stock solutions in dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS).
Stock Solution Preparation
| Concentration (mM) | Volume Required per 1 mg (mL) |
|---|---|
| 1 | 1.96 |
| 5 | 0.39 |
| 10 | 0.20 |
Example protocol: Dissolve 5 mg of Sp-8-CPT-Cyclic AMPS in 1.96 mL of DMSO to prepare a 5 mM stock solution.
Research Applications and Validation
Sp-8-CPT-Cyclic AMPS has been validated in multiple biological systems:
-
Guinea Pig Trachealis : At 10 μM, it reduces acetylcholine-induced tension by 50% (pEC₅₀ = 4.74), confirming PKA-mediated smooth muscle relaxation.
-
Vascular Smooth Muscle Cells : Pre-treatment with 100 μM enhances interleukin-1β-induced nitric oxide synthase (iNOS) expression, demonstrating cAMP-PKA synergy in inflammatory pathways.
Specificity Considerations
While Sp-8-CPT-Cyclic AMPS is selective for PKA over EPAC (cAMP exchange protein), studies caution that high concentrations (>50 μM) may inhibit phosphodiesterases (PDEs), indirectly elevating cAMP levels.
Comparative Analysis with Related Analogs
| Analog | Key Feature | PKA Selectivity | PDE Inhibition Risk |
|---|---|---|---|
| Sp-8-CPT-Cyclic AMPS | Sp-phosphorothioate, 8-CPT | High | Moderate (>50 μM) |
| Rp-8-CPT-Cyclic AMPS | Rp-phosphorothioate | PKA inhibitor | Low |
| 8-CPT-Cyclic AMP | Hydrolyzable phosphate | Moderate | High |
Q & A
What unanswered mechanistic questions about Sp-8-CPT-Cyclic AMPS warrant further investigation?
- Answer: Key gaps include:
- The compound’s interaction with PKA-anchoring proteins (AKAPs) , which may localize its effects to subcellular compartments.
- Long-term effects on cAMP-independent pathways (e.g., crosstalk with MAPK/ERK).
- Species-specific pharmacokinetics in vivo, particularly blood-brain barrier penetration for neuroscience applications.
Proposed methodologies: CRISPR-Cas9 AKAP knockout models, phosphoproteomics, and microdialysis in animal studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
